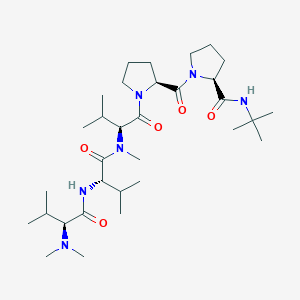

Tasidotin

Description

Properties

CAS No. |

192658-64-3 |

|---|---|

Molecular Formula |

C32H58N6O5 |

Molecular Weight |

606.8 g/mol |

IUPAC Name |

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

QMCOCIWNMHBIIA-LROMGURASA-N |

SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |

sequence |

VVVPP |

Synonyms |

BSF 223651 BSF-223651 BSF223651 ILX 651 ILX-651 ILX651 LU 223651 LU-223651 LU223651 syn-D cpd synthadotin tasidotin tasidotin hydrochloride |

Origin of Product |

United States |

Historical Development and Preclinical Rationale

Direct Microtubule System Interaction

Tasidotin directly interacts with tubulin, the protein subunit that polymerizes to form microtubules, thereby influencing their structural integrity and dynamic behavior. nih.govnih.gov

Tasidotin, as an analog of dolastatin-15, exhibits specific binding characteristics to tubulin. nih.gov

Tasidotin binds to tubulin, though with a relatively moderate affinity compared to some of its related compounds. For instance, tasidotin weakly inhibits the polymerization of purified tubulin into microtubules, with an IC50 of approximately 30 µmol/L. nih.govwikipedia.orgnih.govciteab.com Its major intracellular metabolite, tasidotin C-carboxylate, demonstrates significantly higher potency, being 10 to 30 times more active in altering microtubule dynamic instability and inhibiting polymerization. nih.govwikipedia.orgnih.govwikimedia.org Specifically, tasidotin C-carboxylate achieves a 60% inhibition of microtubule polymerization at 5 µmol/L, a concentration at which tasidotin shows no detectable effect. wikimedia.org Comparisons with other dolastatin analogs reveal that dolastatin 15 is 2 to 3 times more active, and dolastatin 10 is more than 12 times more active than tasidotin as an inhibitor of tubulin assembly. jkchemical.com The P5 metabolite of tasidotin is also more potent in inhibiting tubulin assembly than tasidotin, dolastatin 15, and cemadotin. jkchemical.com

Table 1: Relative Inhibitory Activity on Tubulin Assembly

| Compound | IC50 for Tubulin Polymerization (µmol/L) | Relative Potency (vs. Tasidotin) |

| Tasidotin | ~30 nih.govwikipedia.orgnih.govciteab.com | 1x |

| Tasidotin C-carboxylate | ~1-2 (seeded polymerization) wikimedia.org | 20-40x |

| Dolastatin 15 | N/A (more active than Tasidotin) jkchemical.com | >2-3x |

| Dolastatin 10 | N/A (more active than Tasidotin) jkchemical.com | >12x |

| P5 | N/A (more active than Tasidotin) jkchemical.com | >1x (vs. Tasidotin, Dolastatin 15, Cemadotin) |

Tasidotin is classified as a Vinca (B1221190) site binder, indicating that it interacts with tubulin in the vicinity of the Vinca alkaloid binding domain. nih.gov This binding is thought to occur primarily at the β-subunits of tubulin. nih.gov The differential effects observed at microtubule plus and minus ends suggest that tasidotin's binding to β-subunits at the minus ends may lead to an exaggeration of strain, consequently weakening the lateral interactions between protofilaments. nih.gov This contrasts with its effects at the plus ends, where it appears to strengthen intra-protofilament interactions, similar to the action of vinblastine. nih.gov

Tasidotin significantly impacts the dynamic instability of microtubules, which is crucial for their biological functions, particularly during mitosis. nih.govwikipedia.org

While tasidotin does inhibit tubulin polymerization in vitro, this effect is relatively weak. A concentration of 10 µmol/L tasidotin reduces the final extent of polymerization by only approximately 10%. nih.govwikimedia.org Substantial inhibition, around 45%, requires higher concentrations of 25 µmol/L or more. nih.govwikimedia.org In contrast, its metabolite, tasidotin C-carboxylate, is considerably more potent, inhibiting polymerization much more strongly. wikimedia.org

A notable effect of tasidotin is its suppression of microtubule nucleation, particularly in microtubule-associated protein (MAP)-rich microtubules. nih.govwikimedia.org This suppression leads to an increase in the mean length of microtubules and a decrease in their number concentration. nih.govwikimedia.org For example, 5 µmol/L tasidotin increased the mean microtubule length from 15.8 ± 0.3 µm to 37.5 ± 1.1 µm, while 10 µmol/L increased it to 49.2 ± 1.7 µm. nih.govwikimedia.org Concurrently, the microtubule number concentration decreased from 5.2 × 10^-10 per mL in controls to 2.1 × 10^-10 and 1.2 × 10^-10 per mL at 5 µmol/L and 10 µmol/L tasidotin, respectively. nih.govwikimedia.org This effect on nucleation is not attributed to a depletion of MAPs. nih.gov Tasidotin can also induce a prolonged lag phase in microtubule assembly at concentrations between 25 and 40 µmol/L. fishersci.ca

Table 2: Effects of Tasidotin on MAP-rich Microtubule Nucleation

| Tasidotin Concentration (µmol/L) | Mean Microtubule Length (µm) | Microtubule Number Concentration (per mL) |

| Control | 15.8 ± 0.3 nih.govwikimedia.org | 5.2 × 10^-10 nih.govwikimedia.org |

| 5 | 37.5 ± 1.1 nih.govwikimedia.org | 2.1 × 10^-10 nih.govwikimedia.org |

| 10 | 49.2 ± 1.7 nih.govwikimedia.org | 1.2 × 10^-10 nih.govwikimedia.org |

Modulation of Microtubule Dynamic Instability

Tasidotin significantly suppresses the dynamic instability behavior of microtubules, primarily at their plus ends, at concentrations approximately 5 to 10 times lower than those needed to inhibit tubulin polymerization wikipedia.orgnih.gov. In contrast, it enhances dynamic instability at the minus ends of microtubules wikipedia.orgnih.govciteab.com. This differential modulation at opposite microtubule ends highlights a unique aspect of tasidotin's interaction with the microtubule cytoskeleton.

Tasidotin strongly stabilizes microtubules at their plus ends, leading to several key alterations in their dynamic behavior wikipedia.orgnih.govnih.gov.

A major action of tasidotin at microtubule plus ends is the reduction of both the rate and length of microtubule shortening events wikipedia.orgnih.govnih.govnih.govnih.gov. For instance, at a concentration of 10 µmol/L, tasidotin was observed to suppress the shortening rate by 53%, decreasing it from a control rate of 28.4 µm/min to 13.3 µm/min nih.gov.

Table 1: Effect of Tasidotin on Microtubule Plus-End Shortening Rate

| Parameter | Control (µm/min) | Tasidotin (10 µmol/L) (µm/min) | Suppression (%) |

|---|---|---|---|

| Shortening Rate | 28.4 | 13.3 | 53 |

(Note: This table is presented as a static representation of data that would be interactive in a digital format.)

(Note: This table is presented as a static representation of data that would be interactive in a digital format.)

A notable characteristic of tasidotin's mechanism is its inability to inhibit the plus-end growth rate wikipedia.orgnih.govciteab.comnih.gov. This stands in contrast to other microtubule-targeted drugs, including related compounds like cemadotin, which typically reduce the growth rate when they affect polymer mass wikipedia.orgnih.govnih.gov. Tasidotin only weakly decreases the length microtubules grow during growth events nih.gov.

In contrast to its stabilizing effects on microtubule plus ends, tasidotin enhances microtubule dynamic instability at their minus ends wikipedia.orgnih.govciteab.com. This enhancement is characterized by an increase in the shortening length, an increase in the fraction of time the microtubules spend shortening, and an elevated catastrophe frequency at the minus ends. Additionally, tasidotin reduces the rescue frequency at the minus ends wikipedia.org.

Influence on Minus-End Dynamics

Increase in Shortening Length and Frequency

At the minus ends of microtubules, tasidotin has been observed to increase the shortening length and the fraction of time that microtubules spend in a shortening phase. nih.govacrospharmatech.comchem960.com This indicates a profound disruption of the normal assembly and disassembly balance at these critical sites.

Alteration of Catastrophe and Rescue Frequencies

Tasidotin significantly alters the frequencies of catastrophe and rescue events at microtubule minus ends. Specifically, it increases the catastrophe frequency (the switch from growth or pause to shortening) and reduces the rescue frequency (the switch from shortening to growth or pause). nih.govacrospharmatech.comchem960.com These changes collectively contribute to the destabilization of microtubule structures.

The quantitative effects of tasidotin on microtubule dynamic instability parameters at minus ends are summarized below:

| Parameter | Effect of Tasidotin (Minus Ends) | Reference |

| Shortening Length | Increased | nih.govacrospharmatech.comchem960.com |

| Fraction of Time Shortening | Increased | nih.govacrospharmatech.comchem960.com |

| Catastrophe Frequency | Increased | nih.govacrospharmatech.comchem960.com |

| Rescue Frequency | Reduced | nih.govacrospharmatech.comchem960.com |

Cell Cycle Progression Inhibition

A key consequence of tasidotin's interaction with microtubules is its ability to inhibit cell cycle progression, particularly at the mitotic phase. acrospharmatech.comncats.io

Induction of Mitotic Arrest (G2-M Phase Block)

Tasidotin effectively inhibits cell proliferation by inducing a mitotic arrest, specifically blocking cells in the G2-M phase of the cell cycle. nih.govacrospharmatech.comguidetopharmacology.orgncats.iogoogle.cominvivochem.com Studies in MCF7/GFP breast cancer cells have shown that tasidotin inhibits proliferation with an IC50 of 63 nmol/L and induces half-maximal accumulation of cells at mitosis at a similar concentration of 72 nmol/L. nih.govacrospharmatech.comncats.io This indicates that mitotic inhibition is the primary mechanism by which tasidotin impedes cell proliferation. acrospharmatech.comncats.io

| Cell Line (Assay) | Tasidotin IC50 (Proliferation) | Tasidotin IC50 (Mitotic Arrest) | Reference |

| MCF7/GFP breast cancer cells | 63 nmol/L | 72 nmol/L | nih.govacrospharmatech.comncats.io |

Formation of Abnormal Spindles and Chromosome Distribution

Tasidotin leads to aberrant organization of spindle microtubules without causing their complete depolymerization at antimitotic concentrations. acrospharmatech.comncats.io As tasidotin concentrations increase, there is a corresponding rise in the percentage of abnormal multipolar spindles. ncats.io Additionally, bipolar spindles become shorter, and chromosomes are loosely congressed, failing to form a compact metaphase plate. ncats.io At concentrations higher than the IC50, mitotic cells often display ball-shaped spheres of chromosomes with disorganized microtubule arrays. ncats.io

Pathways of Cell Death Induction

The suppression of spindle microtubule dynamics by tasidotin, which leads to mitotic arrest, ultimately results in cell death. acrospharmatech.comgoogle.com In preclinical studies, specifically in SK-ES1 and RH30 cell lines, it has been observed that more than half of the cells enter early or late apoptosis within 48 hours following tasidotin treatment. This suggests that the sustained mitotic block induced by tasidotin triggers apoptotic pathways as a downstream consequence of its primary microtubule-targeting activity.

Apoptosis Pathway Activation

Tasidotin's cytotoxic effects are largely mediated through the activation of apoptotic pathways. Exposure to tasidotin leads to an accumulation of cells in the G2-M phase of the cell cycle, which ultimately results in apoptosis medchemexpress.com. Preclinical studies in pediatric sarcoma cell lines, such as RH30 and SK-ES1, demonstrated that tasidotin induces a G2-M arrest that persists for 48 hours even after the drug is removed medchemexpress.com. Within 24 hours of exposure, a majority of treated cells stained positive for Annexin V and/or 7-amino-actinomycin D, indicating the activation of apoptotic pathways medchemexpress.com. Furthermore, in in vivo xenograft models, a significant increase in apoptotic nuclei was observed in tumors harvested within 24 hours following a five-day course of tasidotin medchemexpress.com.

The half-maximal inhibitory concentrations (IC50) of tasidotin for growth inhibition have been determined across various human cancer cell lines, as detailed in the table below:

| Cell Line | Histology | Tasidotin IC50 (nM) | Source |

| MCF7/GFP | Breast Carcinoma | 63 | nih.gov |

| K562 | Erythroid Leukemia | 20 | nih.gov |

| OVCAR-3 | Ovarian Carcinoma | 60 | nih.gov |

| HT-29 | Colon Carcinoma | 60 | nih.gov |

| H460 | Lung Carcinoma | 500 | nih.gov |

| LOX | Melanoma | 1000 | nih.gov |

| MDA-MB-435 | Breast Carcinoma | 4 | |

| HS 578-T | Breast Carcinoma | 200 | |

| Ewing's Sarcoma lines | Sarcoma | 2-320 | medchemexpress.com |

| Rhabdomyosarcoma lines | Sarcoma | 2-320 | medchemexpress.com |

| Osteosarcoma lines | Sarcoma | 2-320 | medchemexpress.com |

| Synovial Sarcoma lines | Sarcoma | 2-320 | medchemexpress.com |

Role of Spindle Microtubule Dynamics Suppression in Apoptosis

The core of tasidotin's cellular mechanism lies in its ability to suppress spindle microtubule dynamics. Tasidotin modulates spindle microtubule behavior, leading to mitotic arrest without necessarily causing a complete depolymerization of the microtubules at its antimitotic IC50 concentrations researchgate.netnih.gov. Instead, it induces aberrant organization of the spindle microtubules. This modulation primarily involves the suppression of dynamic instability at the plus ends of microtubules, characterized by a reduction in the shortening rate, a decrease in the frequency of switching from growth to shortening (catastrophe frequency), and a diminished fraction of time the microtubules spend growing nih.gov. Conversely, tasidotin can enhance dynamic instability at the minus ends, increasing shortening length and catastrophe frequency while reducing rescue frequency nih.gov.

Broader Mechanistic Considerations for Dolastatin Class Analogs

Tasidotin belongs to the dolastatin class of analogs, which are known for their potent antitumor activity and diverse mechanisms of action nih.gov. These compounds generally exert their anticancer effects by targeting tubulin, thereby interfering with microtubule assembly or stability and preventing the formation of a functional mitotic spindle. This interference leads to cell cycle arrest and the activation of apoptosis pathways. A notable characteristic of some dolastatin analogs is their ability to bind to tubulin at uncommon sites, such as the vinca domain, which can potentially circumvent certain resistance mechanisms observed with conventional tubulin-targeting drugs, including β-tubulin mutations or drug efflux.

Indirect Limitation of Angiogenesis

Beyond their direct cytotoxic effects on cancer cells, dolastatin class analogs, including tasidotin, are also investigated for their potential to indirectly limit angiogenesis within tumors. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, involving the proliferation and migration of endothelial cells. Microtubule-targeted drugs are known to be extraordinarily sensitive to these endothelial cell processes.

Inhibitors of microtubule polymerization, a characteristic shared by dolastatin analogs, can disrupt the process of angiogenesis. For instance, soblidotin, a synthetic derivative of dolastatin-10, has been shown to specifically damage tumor vasculature, exerting a considerable antivascular effect alongside its cytotoxic properties xcessbio.com. This suggests that by interfering with the microtubule dynamics essential for endothelial cell function, dolastatin analogs can indirectly impede the development of the tumor's blood supply.

Modulation of Inflammatory Responses

The broader class of dolastatins and their synthetic analogs are also explored for their capacity to modulate inflammatory responses within the tumor microenvironment. Some marine natural products, from which dolastatins are derived, have demonstrated anti-inflammatory activity aacrjournals.org. While direct, detailed evidence for tasidotin's specific role in modulating inflammatory responses is less extensively documented compared to its microtubule-targeting effects, the general mechanistic considerations for dolastatin class analogs indicate a potential for indirect influence on tumor-associated inflammation. The complex interplay between cancer progression and inflammatory processes suggests that compounds affecting cellular dynamics, like tasidotin, could have broader implications for the tumor microenvironment.

Metabolic Activation and Deactivation Pathways

Intracellular Conversion to Active Metabolites

Upon entering cells, Tasidotin is hydrolyzed to form active metabolites. nih.govnih.govevitachem.com

Tasidotin is intracellularly hydrolyzed, leading to the formation of N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline, commonly referred to as P5. nih.govnih.govresearchgate.net This pentapeptide is also found in related compounds such as dolastatin 15 and cemadotin (B145586). nih.govnih.gov

P5 demonstrates greater activity as an inhibitor of tubulin polymerization compared to Tasidotin. nih.govnih.govresearchgate.net Research indicates that P5 is substantially more potent than Tasidotin in inhibiting microtubule assembly and dynamics. researchgate.net

Table 1: Comparative Potency of Tasidotin and P5 on Tubulin Polymerization Inhibition

| Compound | IC₅₀ for Tubulin Polymerization |

| Tasidotin | ~30 µmol/L nih.govaacrjournals.org |

| P5 | More active than Tasidotin nih.govnih.govresearchgate.net |

The intracellular enzyme prolyl oligopeptidase is believed to be responsible for the degradation of Tasidotin to P5. nih.govnih.govresearchgate.net This hydrolytic process is a key step in the metabolic activation of Tasidotin within cells. nih.govnih.gov

Tasidotin C-carboxylate is identified as a major intracellular metabolite of Tasidotin. nih.govaacrjournals.orgmdpi.comresearchgate.netnih.gov Notably, N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5) and Tasidotin C-Carboxylate refer to the same chemical entity. nih.govncats.io

Tasidotin C-carboxylate significantly modulates the dynamic instability of purified microtubules. nih.govaacrjournals.org This metabolite is considerably more potent than the parent compound, Tasidotin, in this regard, showing 10 to 30 times greater potency. nih.govaacrjournals.orgmdpi.comresearchgate.netnih.gov Furthermore, Tasidotin C-carboxylate inhibits the polymerization of purified tubulin into microtubules much more strongly than Tasidotin, demonstrating 20 to 40 times higher potency. aacrjournals.org

The primary actions of Tasidotin C-carboxylate on microtubule dynamics include:

Reduction in the shortening rate of microtubules. nih.govaacrjournals.org

Decrease in the switching frequency from growth to shortening (catastrophe frequency). nih.govaacrjournals.org

Reduction in the fraction of time the microtubules grow. nih.govaacrjournals.org

Table 2: Comparative Potency of Tasidotin and Tasidotin C-Carboxylate on Microtubule Dynamic Instability and Polymerization

| Activity | Tasidotin | Tasidotin C-Carboxylate |

| Modulation of Microtubule Dynamic Instability | Suppresses at plus ends nih.govaacrjournals.org | 10-30x more potent than Tasidotin nih.govaacrjournals.orgmdpi.comresearchgate.netnih.gov |

| Inhibition of Tubulin Polymerization | Weakly inhibits (~30 µmol/L IC₅₀) nih.govaacrjournals.org | 20-40x more potent than Tasidotin aacrjournals.org |

Formation of Tasidotin C-Carboxylate

Tasidotin C-Carboxylate Activity in Inhibiting Tubulin Polymerization

Tasidotin undergoes intracellular hydrolysis to form N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline, commonly referred to as P5 or tasidotin C-carboxylate nih.govnih.gov. This metabolic conversion is crucial for its activity, as P5 demonstrates significantly greater potency as an inhibitor of tubulin assembly and microtubule dynamics compared to the parent compound, tasidotin nih.govnih.gov.

Specifically, tasidotin C-carboxylate (P5) is reported to be 10 to 30 times more potent than tasidotin in altering the dynamic instability of purified microtubules. In terms of direct tubulin polymerization inhibition, tasidotin C-carboxylate inhibits this process 20 to 40 times more strongly than tasidotin. While tasidotin itself weakly inhibits tubulin polymerization (with an IC50 of approximately 30 µmol/L), it strongly suppresses the dynamic instability of microtubules at their plus ends at concentrations 5 to 10 times lower than those required for polymerization inhibition. The primary actions of tasidotin C-carboxylate include reducing the shortening rate of microtubules, decreasing the switching frequency from growth to shortening (catastrophe frequency), and diminishing the fraction of time microtubules spend in a growth phase.

The comparative activities of Tasidotin and its C-Carboxylate metabolite are summarized below:

| Compound | Tubulin Polymerization Inhibition (Relative Potency) | Dynamic Instability Alteration (Relative Potency) |

| Tasidotin | Weak (IC50 ~30 µmol/L) | Strong suppression at plus ends |

| Tasidotin C-Carboxylate (P5) | 20-40 times stronger than Tasidotin | 10-30 times more potent than Tasidotin |

Pathways of Metabolite Degradation

Beyond its activation, tasidotin and its active metabolite P5 are subject to further degradation pathways within the cell.

The active metabolite P5 is not the final product of tasidotin's intracellular metabolism; it undergoes further degradation to N,N-dimethylvalyl-valyl-N-methylvalyl-proline (P4) and free proline nih.govnih.gov. Studies using radiolabeled tasidotin revealed that the tritium (B154650) label was confined to the second proline residue of both tasidotin and P5. The accumulation of substantial intracellular free proline across various cell lines strongly suggests the subsequent degradation of P5 to P4 nih.govnih.gov. The intracellular enzyme prolyl oligopeptidase is believed to be responsible for the initial degradation of tasidotin to P5 nih.gov. However, this enzyme is likely not involved in the conversion of P5 to P4, as inhibiting prolyl oligopeptidase led to an increase in the IC50 of P5, which would not be expected if it facilitated P5's degradation to an inactive form nih.gov.

In contrast to P5, N,N-dimethylvalyl-valyl-N-methylvalyl-proline (P4) exhibits minimal to no antitubulin activity nih.govnih.gov. Furthermore, P4 demonstrates little activity as a cytotoxic agent nih.gov. This indicates that the conversion of P5 to P4 represents a deactivation or detoxification pathway for the compound within cells.

Preclinical Efficacy Studies

In Vitro Cellular Activity

Tasidotin exhibits significant in vitro cellular activity, primarily through its ability to inhibit cell proliferation and induce cytotoxicity in various human tumor cell lines. mdpi.comnih.gov This activity is linked to its mechanism as a microtubule-targeted antimitotic agent. mdpi.comnih.gov

Preclinical investigations have revealed that tasidotin effectively inhibits the growth of a broad range of solid tumor cells, with submicromolar half-maximal inhibitory concentration (IC50) values observed across different cancer types. mdpi.comnih.govgoogle.com The antiproliferative effect of tasidotin is attributed to its ability to suppress spindle microtubule dynamics and inhibit mitotic progression. nih.govciteab.com

The following table summarizes the sensitivity profiles (IC50 values) of tasidotin in specific human tumor cell lines:

| Cell Line Type | Cell Line Name | IC50 (nM) | Reference(s) |

| Hematologic Malignancy | K562 | 20 | mdpi.comnih.gov |

| Ovarian Carcinoma | OVCAR-3 | 60 | mdpi.comnih.gov |

| Colorectal Carcinoma | HT-29 | 60 | mdpi.comnih.gov |

| Lung Carcinoma | H460 | 500 | mdpi.comnih.gov |

| Melanoma | LOX | 1000 | mdpi.comnih.gov |

In studies evaluating its activity against hematologic malignancies, tasidotin demonstrated potent inhibition of cell growth. For instance, in the K562 erythroid-leukemia cell line, tasidotin exhibited an IC50 of 20 nmol/L. mdpi.comnih.gov This indicates a high sensitivity of this cell line to tasidotin's cytotoxic effects.

Tasidotin also displayed notable cytotoxic activity against ovarian carcinoma cell lines. The OVCAR-3 ovarian carcinoma cell line showed an IC50 of 60 nmol/L, highlighting tasidotin's efficacy in this cancer type. mdpi.comnih.gov Furthermore, tasidotin has shown strong activity in xenograft models of ovarian cancer, including taxane-resistant variants.

In the context of colorectal carcinoma, tasidotin demonstrated efficacy in inhibiting cell proliferation. The HT-29 colon carcinoma cell line was sensitive to tasidotin, with an IC50 of 60 nmol/L. mdpi.comnih.gov Beyond HT-29, significant growth delays have been noted in other colon carcinoma models, such as CX-1. google.com

Tasidotin's activity extends to lung carcinoma cell lines. The H460 lung carcinoma cell line exhibited an IC50 of 0.5 μmol/L (500 nmol/L) against tasidotin. mdpi.comnih.gov Preclinical data also indicate prominent activity in LX-1 non-small cell lung carcinoma models. google.com

Melanoma cell lines have also shown sensitivity to tasidotin. The LOX melanoma cell line demonstrated an IC50 of 1 μmol/L (1000 nmol/L). mdpi.comnih.gov Tasidotin has been curative in human LOX melanoma xenografts, further supporting its potential in treating melanoma. google.com

Inhibition of Cell Proliferation across Diverse Tumor Cell Lines

Proliferation Inhibition in Breast Cancer Cell Lines (e.g., MCF7/GFP)

Tasidotin has shown notable activity in inhibiting the proliferation of breast cancer cell lines. In MCF7/GFP breast cancer cells, Tasidotin inhibited proliferation with an IC50 of 63 nmol/L. Furthermore, it demonstrated an inhibitory effect on mitosis in these cells, with an IC50 of 72 nmol/L. This indicates that its primary antiproliferative mechanism involves the inhibition of mitotic progression. Studies have also indicated that Tasidotin induces aberrant organization of spindle microtubules, rather than their complete depolymerization. Beyond MCF7/GFP, Tasidotin's cytotoxicity was observed in other breast carcinoma lines, including the more sensitive MDA-MB-435 line (IC50 of 4 nM) and the less sensitive HS 578-T line (IC50 of 200 nM).

Table 1: Tasidotin's Inhibitory Concentration (IC50) in Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF7/GFP | Breast Cancer | 63 |

| MDA-MB-435 | Breast Cancer | 4 |

| HS 578-T | Breast Cancer | 200 |

Activity in Pediatric Sarcoma Cell Lines

Tasidotin has been extensively evaluated for its cytotoxicity against a panel of pediatric sarcoma cell lines, demonstrating significant growth inhibition and induction of cell cycle arrest and apoptosis. The IC50 values across Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma, and synovial sarcoma cell lines ranged from 0.002 μmol/L (2 nM) to 0.32 μmol/L (320 nM). For several of these cell lines, cell viability approached zero after 120 hours of continuous drug exposure at concentrations exceeding 0.16 μmol/L (100 ng/mL).

Table 2: Tasidotin's Inhibitory Concentration (IC50) Range in Pediatric Sarcoma Cell Lines

| Sarcoma Type | IC50 Range (nM) |

| Ewing's Sarcoma | 2 - 320 |

| Rhabdomyosarcoma | 2 - 320 |

| Osteosarcoma | 2 - 320 |

| Synovial Sarcoma | 2 - 320 |

Tasidotin exhibited sensitivity in Ewing's sarcoma cell lines, with IC50 values falling within the broader range of 2 to 320 nM. Specifically, in the SK-ES1 Ewing's sarcoma cell line, Tasidotin induced a G2-M cell cycle arrest that persisted for 48 hours even after the drug was removed. Following 24 hours of treatment with 160 nM Tasidotin, SK-ES1 cells showed an accumulation in the G2-M phase.

Rhabdomyosarcoma cell lines also demonstrated efficacy to Tasidotin, with IC50 values within the 2 to 320 nM range. The RH30 rhabdomyosarcoma cell line, similar to SK-ES1, experienced a G2-M cell cycle arrest that lasted for 48 hours post-treatment. Notably, after 24 hours of exposure to 160 nM Tasidotin, nearly all RH30 cells accumulated in the G2-M phase. In vitro studies further showed that more than half of both SK-ES1 and RH30 cells entered early or late apoptosis 48 hours after Tasidotin treatment.

Osteosarcoma cell lines were responsive to Tasidotin, with their IC50 values also falling within the 2 to 320 nM range.

Synovial sarcoma cell lines displayed activity against Tasidotin, with IC50 values reported in the 2 to 320 nM range.

In Vivo Antitumor Activity in Xenograft Models

Tasidotin has demonstrated significant in vivo antitumor activity in various human tumor xenograft models, particularly in pediatric sarcomas and pancreatic cancers. In severe combined immunodeficient (SCID) xenograft models of pediatric sarcomas, Tasidotin showed significant antitumor activity across all tumor lines tested.

Specific responses observed in pediatric sarcoma xenograft models include:

Complete Response: Achieved in two synovial sarcoma lines, one osteosarcoma line, one rhabdomyosarcoma line, and one Ewing's sarcoma line. For instance, complete responses were observed with Tasidotin treatment in mice bearing RD (rhabdomyosarcoma), SYO-1 (synovial sarcoma), and OS1 (osteosarcoma) tumor implants, which were maintained for the entire study period. Complete responses with subsequent tumor regrowth were seen in SK-PN-DW (Ewing's sarcoma) and HSSY-II (synovial sarcoma) xenografts.

Partial Response: Observed in one rhabdomyosarcoma (RH30) and one Ewing's sarcoma (SK-ES1) xenograft.

In vivo, a significant increase in apoptotic nuclei was apparent in xenograft tumors harvested within 24 hours after a 5-day course of Tasidotin.

Beyond sarcomas, Tasidotin also exhibited strong activity in other xenograft models:

Pancreatic Cancer: Tasidotin HCl was highly active against the MiaPaCa pancreatic tumor xenograft model, inhibiting tumor growth by ≥98% (i.e., T/C of ≤ 2%) at 150 mg/kg/day for one week, and at 150, 120, and 80 mg/kg/day for three weeks of treatment. It was moderately active against the PANC-1 pancreatic tumor xenograft model, inhibiting tumor growth by 70% to 78% (i.e., T/C of 22% to 30%) at 150, 120, and 80 mg/kg/day for three weeks.

Prostate Carcinoma: In the PC-3 prostate carcinoma model, Tasidotin HCl treatment inhibited tumor growth by 95% (T/C of 4.9-5.3%).

Other Solid Tumors: Tasidotin resulted in a dose-dependent increase in tumor growth delay in the RL lymphoma, RPMI 8226 multiple myeloma, and MX-1 breast carcinoma models. It has also shown strong activity in xenograft mice models of breast and ovarian cancer, taxane-resistant ovarian cancer, melanoma, non-small cell lung carcinoma, and colon carcinoma.

Table 3: Summary of Tasidotin's In Vivo Antitumor Activity in Xenograft Models

| Xenograft Model | Cancer Type | Response Type / Tumor Growth Inhibition (TGI) |

| RD | Rhabdomyosarcoma | Complete Response (maintained) |

| RH30 | Rhabdomyosarcoma | Partial Response |

| SK-ES1 | Ewing's Sarcoma | Partial Response |

| SK-PN-DW | Ewing's Sarcoma | Complete Response (with regrowth) |

| OS1 | Osteosarcoma | Complete Response (maintained) |

| SYO-1 | Synovial Sarcoma | Complete Response (maintained) |

| HSSY-II | Synovial Sarcoma | Complete Response (with regrowth) |

| MiaPaCa | Pancreatic Carcinoma | ≥98% TGI |

| PANC-1 | Pancreatic Carcinoma | 70-78% TGI |

| PC-3 | Prostate Carcinoma | 95% TGI |

| RL Lymphoma | Lymphoma | Dose-dependent tumor growth delay |

| RPMI 8226 | Multiple Myeloma | Dose-dependent tumor growth delay |

| MX-1 | Breast Carcinoma | Dose-dependent tumor growth delay |

Solid Tumor Xenograft Models

Colon Carcinoma Xenografts (e.g., CX-1)

Preclinical studies have shown that Tasidotin exhibits prominent antitumor activity against human tumor xenografts, including colon carcinomas such as the CX-1 model. mdpi.comaacrjournals.orgresearchgate.net This activity contributes to a broad spectrum of antitumor effects observed in various cancer types. aacrjournals.org

Pediatric Sarcoma Xenografts

Tasidotin has been extensively evaluated in preclinical models of pediatric sarcomas, demonstrating significant antitumor activity across all tested tumor lines. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net These studies utilized severe combined immunodeficient xenograft models of pediatric sarcomas, which were implanted heterotopically. nih.govaacrjournals.orgresearchgate.netresearchgate.net The tested sarcoma lines included Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma, and synovial sarcoma. nih.govaacrjournals.orgaacrjournals.org

Complete and Partial Response Rates

In preclinical xenograft models of pediatric sarcomas, Tasidotin induced both complete and partial responses. Complete responses were observed in two synovial sarcoma lines, one osteosarcoma line, one rhabdomyosarcoma line, and one Ewing's sarcoma line. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net Additionally, partial responses were noted in one rhabdomyosarcoma and one Ewing's sarcoma line. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net

Table 1: Preclinical Response Rates of Tasidotin in Pediatric Sarcoma Xenografts

| Sarcoma Type | Complete Response (CR) | Partial Response (PR) |

| Synovial Sarcoma | 2 lines | 0 lines |

| Osteosarcoma | 1 line | 0 lines |

| Rhabdomyosarcoma | 1 line | 1 line |

| Ewing's Sarcoma | 1 line | 1 line |

Persistent G2-M Arrest in Xenograft Cells

Tasidotin's mechanism of action involves inducing a G2-M cell cycle arrest in treated cells. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net This effect was observed to persist for 48 hours after the drug was washed from the cells, specifically in the SK-ES1 (Ewing's sarcoma) and RH30 (rhabdomyosarcoma) cell lines. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net This sustained cell cycle arrest is a critical step leading to the compound's cytotoxic effects. nih.govaacrjournals.orgaacrjournals.org

Increased Apoptotic Nuclei in Tumor Tissue

The G2-M block induced by Tasidotin ultimately results in apoptosis. nih.govaacrjournals.orgaacrjournals.org In in vitro studies, more than half of the treated cells entered the early or late phases of apoptosis 48 hours after Tasidotin treatment. nih.govaacrjournals.orgresearchgate.netresearchgate.net Furthermore, in vivo studies confirmed a significant increase in apoptotic nuclei within xenograft tumors. This increase was evident in tumors harvested within 24 hours following a 5-day course of Tasidotin. nih.govaacrjournals.orgresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Analog Development

Comparative Structural Analysis with Precursors and Analogues

Tasidotin's chemical structure is a deliberate evolution from naturally occurring dolastatins and earlier synthetic analogs, designed to optimize its interaction with cellular targets and its pharmacokinetic properties.

Dolastatin 10 is a tetrapeptide, while dolastatin 15 is characterized as a depsipeptide, both originally isolated from the sea hare Dolabella auricularia nih.govnih.gov. Dolastatin 10 is recognized as a potent anticancer agent that functions by inhibiting tubulin polymerization, leading to microtubule depolymerization and the formation of multipolar spindles, ultimately inducing cell apoptosis at very low concentrations nih.govd-nb.info. Dolastatin 15 also exhibits potential antineoplastic activity nih.gov.

Tasidotin, a pentapeptide, is specifically a third-generation synthetic analog of dolastatin 15 nih.gov. In comparative studies evaluating the inhibition of tubulin assembly, tasidotin was found to be less potent than its natural precursors. Specifically, tasidotin was more than 12-fold less active than dolastatin 10 and 2- to 3-fold less active than dolastatin 15 in inhibiting tubulin assembly researchgate.netnih.gov.

Table 1: Comparative Tubulin Assembly Inhibition (IC50 Fold Difference Relative to Tasidotin)

| Compound | Relative Tubulin Assembly Inhibition (IC50) |

| Tasidotin | 1x |

| Dolastatin 10 | >12x more active researchgate.netnih.gov |

| Dolastatin 15 | 2-3x more active researchgate.netnih.gov |

| Cemadotin (B145586) | 2-3x more active researchgate.netnih.gov |

| P5 (metabolite) | More active than Tasidotin nih.gov |

Cemadotin is a synthetic analog of dolastatin 15 that precedes tasidotin in development nih.gov. It exerts its antineoplastic activity by suppressing spindle microtubule dynamics through binding to tubulin, thereby blocking mitosis nih.gov. Tasidotin is synthesized utilizing the cemadotin backbone aacrjournals.org. Similar to the comparison with dolastatin 15, tasidotin was found to be 2- to 3-fold less active than cemadotin in inhibiting tubulin assembly researchgate.netnih.gov. Furthermore, tasidotin demonstrated substantially less cytotoxicity than cemadotin in certain cell lines nih.gov. Despite its activity, cemadotin yielded only marginal results in past clinical trials nih.gov.

Design Rationale for Tasidotin’s Unique Structural Features

A key structural alteration in tasidotin is the replacement of the carboxyl-terminal ester group, present in dolastatin 15, with a carboxyl-terminal tert-butyl amide researchgate.netnih.govresearchgate.net. This type of modification, involving the conversion of the unique 2-hydroxyisovaleric acid-dolapyrrolidone (Hiva-Dpy2) terminal moieties to benzylamino and tert-butylamino groups, was also explored in earlier analogs like cemadotin researchgate.net. The specific incorporation of the tert-butylamide group in tasidotin is a defining feature aacrjournals.org.

The design of tasidotin as a third-generation dolastatin aimed to achieve superior metabolic stability and improved biodistribution compared to its predecessor, cemadotin researchgate.netresearchgate.net. This structural refinement has indeed enhanced its oral bioavailability, a significant advantage over previous generations of dolastatins researchgate.net. Tasidotin has demonstrated marked antitumor activity in xenograft models when administered both orally and intravenously, highlighting the success of these design enhancements aacrjournals.org.

An important aspect of tasidotin's metabolic fate is its intracellular conversion. Tasidotin is metabolized intracellularly into P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), a pentapeptide also found in dolastatin 15 and cemadotin nih.gov. Interestingly, P5 has shown greater activity than tasidotin as an inhibitor of tubulin assembly nih.gov. Additionally, tasidotin C-carboxylate, identified as a major intracellular metabolite of tasidotin, exhibits significantly enhanced potency, being 10 to 30 times more effective than tasidotin in altering the dynamic instability of purified microtubules biomedpharmajournal.orgnih.gov. This suggests that tasidotin may function as a relatively weak prodrug for the more functionally active tasidotin C-carboxylate nih.gov.

Mechanisms of Drug Resistance in Microtubule Targeted Agents

General Principles of Resistance to Anti-Tubulin Agents

Resistance to anti-tubulin agents can arise from several interconnected factors that compromise drug efficacy. These include reduced intracellular drug accumulation, ineffective interaction of the drug with its tubulin target, and impaired induction of programmed cell death (apoptosis) nih.gov. The dynamic equilibrium between polymerized and non-polymerized tubulin within the cell is also a critical determinant of how cancer cells respond to anti-mitotic chemotherapy plos.org. Furthermore, alterations in drug metabolism or subcellular distribution, and changes in the cellular response to mitotic arrest, can contribute to resistance ascopubs.org.

Role of Tubulin Isoforms (e.g., Beta III Tubulin Expression)

The β-tubulin subunit of the α/β-tubulin heterodimer is the primary cellular target for clinically used tubulin-binding agents oncotarget.com. Humans express at least seven distinct β-tubulin isotypes, and altered expression patterns of these isoforms are frequently observed in cancer, contributing significantly to drug resistance nih.govaacrjournals.orgaacrjournals.orgfrontiersin.orgasploro.comresearchgate.net.

A prominent example is the overexpression of Class III β-tubulin (encoded by the TUBB3 gene), which is widely recognized as a marker of resistance to various microtubule-disrupting agents, including taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vinorelbine), in numerous cancer types, both in in vitro models and clinical settings nih.govplos.orgoncotarget.comaacrjournals.orgfrontiersin.orgasploro.comnih.govmdpi.com. Increased expression of βIII-tubulin has been linked to decreased clinical response to taxanes in breast cancer and ovarian tumors aacrjournals.org. This resistance is often attributed to βIII-tubulin's ability to enhance the dynamic instability of microtubules, thereby counteracting the stabilizing effects of taxanes nih.govmdpi.com. Conversely, downregulation of βIII-tubulin can render cells more sensitive to these drugs nih.gov.

However, the role of βIII-tubulin is not always straightforward, as some studies have indicated that increased TUBB3 expression in certain breast cancer and melanoma cells might correlate with increased drug sensitivity, highlighting the complexity and context-dependency of this resistance mechanism frontiersin.org. Research also suggests that βIII-tubulin may act as a conduit for pro-survival signals, such as PIM1, to integrate into the cytoskeleton, further contributing to drug resistance under microenvironmental stress nih.gov. The efficacy of drugs binding to the colchicine-binding site on tubulin appears to be less affected by changes in Class III β-tubulin expression compared to agents binding to the taxol or Vinca sites nih.gov.

The following table summarizes the association of β-tubulin isoforms with drug resistance:

| Tubulin Isoform | Associated Drug Class | Effect on Resistance | References |

| βIII-tubulin | Taxanes, Vinca Alkaloids | Overexpression confers resistance | nih.govplos.orgoncotarget.comaacrjournals.orgfrontiersin.orgasploro.comnih.govmdpi.com |

| βIII-tubulin | Colchicine-site binders | Efficacy unaffected by expression changes | nih.gov |

| βIII-tubulin | Paclitaxel, Vinorelbine | Downregulation increases sensitivity | nih.gov |

| βIII-tubulin | Taxanes | Enhances dynamic instability, counteracting drug action | nih.govmdpi.com |

| βIII-tubulin | Various (context-dependent) | Can be associated with increased drug sensitivity | frontiersin.org |

Acquired Tubulin Gene Mutations

Acquired mutations within the tubulin gene, particularly in the β-tubulin subunit, represent a significant mechanism of resistance to MTAs aacrjournals.orgoncotarget.comaacrjournals.orgaacrjournals.orgnih.govtandfonline.com. These mutations can directly affect the drug-binding site on tubulin, thereby impairing the drug's ability to bind effectively and exert its cytotoxic effects aacrjournals.org. For instance, specific mutations in βI-tubulin, such as A296T and R306H/C, have been identified in cancer cell lines resistant to peloruside A and laulimalide. These mutations were shown to functionally confer resistance by reducing the drugs' ability to induce G2-M cell cycle arrest and tubulin polymerization nih.gov.

Mutations can occur in the predominant class I β-tubulin (M40 isotype) aacrjournals.org. In some cases, the development of high-level resistance involves a two-step genetic event: an initial point mutation in one β-tubulin allele at the drug's binding site, followed by the loss of heterozygosity (LOH) of the other wild-type β-tubulin allele after prolonged drug exposure tandfonline.com. While these mutations are well-documented in in vitro models, their precise role in clinical drug resistance remains an area of ongoing investigation aacrjournals.org.

Efflux Pump Mechanisms (e.g., ABC, MRP) in Microtubule-Binding Agents

Membrane efflux pumps belonging to the ATP-binding cassette (ABC) superfamily constitute a primary mechanism of drug resistance in cancer cells exposed to microtubule-binding agents nih.govnih.govnih.govoaepublish.comfrontiersin.org. These transporters actively pump chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration below therapeutic levels nih.govoaepublish.com.

The most well-characterized ABC transporter involved in multidrug resistance (MDR) is P-glycoprotein (P-gp), encoded by the MDR1 gene (also known as ABCB1) nih.govnih.govnih.govoaepublish.com. P-gp is known to actively efflux a wide range of anti-tubulin agents, including vinca alkaloids (e.g., vinblastine, vincristine) and taxanes (e.g., paclitaxel, docetaxel), leading to reduced intracellular drug accumulation and diminished cytotoxic activity nih.govoncotarget.comnih.gov. Notably, Tasidotin has been identified as a substrate for P-glycoprotein, with studies showing lower intracellular accumulation of Tasidotin in P-gp overexpressing cells, which contributes to resistance medchemexpress.com.

Beyond P-gp, other members of the ABC transporter family also play a role in the efflux of anti-tubulin agents. Multidrug Resistance-associated Protein 1 (MRP1, ABCC1) is known to transport vinca alkaloids, while taxanes can be substrates for MRP2 and MRP7 nih.govpharmacologyeducation.org. The overexpression of the MDR1 gene is considered the most common form of clinical resistance to these agents nih.gov. Despite extensive research, clinical attempts to overcome drug resistance by co-administering microtubule-targeting agents with efflux pump inhibitors have largely yielded disappointing results nih.gov.

Advanced Research Methodologies and Emerging Applications

Biophysical Investigations of Tubulin-Tasidotin Interactions

Tasidotin functions as a microtubule-targeted agent, influencing the dynamic instability of microtubules, which are crucial for cell division. nih.gov Unlike many other microtubule-targeted drugs that primarily inhibit tubulin polymerization, tasidotin exhibits a distinct mode of action. While it weakly inhibits the polymerization of purified tubulin into microtubules, with an IC₅₀ of approximately 30 µmol/L, its primary impact is on microtubule dynamics at much lower concentrations. nih.gov

Biophysical studies have revealed that tasidotin strongly suppresses the dynamic instability of microtubules at their plus ends at concentrations 5 to 10 times below those required for polymerization inhibition. nih.gov Its key actions at the plus ends include a reduction in the shortening rate, a decrease in the switching frequency from growth to shortening (catastrophe frequency), and a diminished fraction of time microtubules spend in a growing state. nih.gov Notably, tasidotin does not inhibit the growth rate of microtubules, a characteristic that differentiates it from many other microtubule-targeted agents. nih.gov

Conversely, tasidotin enhances microtubule dynamic instability at the minus ends. This effect manifests as an increased shortening length, a greater fraction of time spent in shortening, and an elevated catastrophe frequency, alongside a reduction in rescue frequency. nih.gov The major intracellular metabolite of tasidotin, tasidotin C-carboxylate, demonstrates qualitatively similar alterations in microtubule dynamic instability but is significantly more potent, exhibiting 10 to 30 times greater activity. nih.gov These findings suggest that the principal mechanism by which tasidotin inhibits cell proliferation is through the suppression of spindle microtubule dynamics. nih.gov It has also been observed that tasidotin suppresses the nucleation of microtubule-associated protein (MAP)-rich microtubules and reduces microtubule number concentration. citeab.com The compound is believed to bind along the length of microtubules, similar to taxol, rather than exclusively at the plus ends. metabolomicsworkbench.org

The biophysical effects of tasidotin on microtubule dynamics are summarized in the table below:

| Effect on Microtubule Dynamics | Tasidotin (Parent Compound) | Tasidotin C-Carboxylate (Metabolite) |

| Tubulin Polymerization (IC₅₀) | ~30 µmol/L (weak inhibition) nih.gov | Not specified, but generally more potent nih.gov |

| Plus End Dynamic Instability | Strongly suppressed nih.gov | Qualitatively similar, 10-30x more potent nih.gov |

| Shortening Rate | Reduced nih.gov | Reduced nih.gov |

| Catastrophe Frequency | Reduced (at plus ends) nih.gov | Reduced (at plus ends) nih.gov |

| Growth Rate | Not inhibited nih.gov | Not inhibited nih.gov |

| Minus End Dynamic Instability | Enhanced nih.gov | Qualitatively similar, 10-30x more potent nih.gov |

| Microtubule Nucleation | Suppressed (MAP-rich) citeab.com | Not specified |

Computational Modeling and Binding Prediction

Computational methodologies play an increasingly vital role in drug discovery, enabling the prediction of drug-target interactions and optimizing lead compounds. chembase.cn For tasidotin, computational approaches have been employed to predict its bioactivity. Specifically, bioactivity scores for tasidotin have been predicted using empirical procedures, based on comparisons with molecular structures possessing well-characterized pharmacological properties. nih.gov

These computational techniques often involve virtual screening, where large chemical libraries are screened to identify potential lead compounds, thereby conserving time and resources. chembase.cn Other relevant computational methods include 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking studies, and molecular dynamics simulations. chembase.cnnih.gov These tools are crucial for resolving drug target structures and understanding drug-target interactions with high precision. chembase.cn Advances in predicting drug-target binding affinity (DTA) are also incorporating dynamic protein features to capture conformational flexibility, which is essential for accurate binding predictions. google.com

Novel Preclinical Research Applications and Potentials

Tasidotin, also known as ILX-651, is a synthetic pentapeptide derivative of dolastatin 15, recognized for its metabolic stability and oral bioavailability. citeab.comchem960.com Preclinical studies have demonstrated its significant cytotoxic activity across a broad spectrum of human solid tumor cell lines. jkchemical.comnih.gov

In various in vitro assays, tasidotin has shown potent growth-inhibitory activity. For instance, its IC₅₀ values against several human tumor cell lines include:

| Cell Line | IC₅₀ (nM) | Reference |

| K562 erythroid-leukemia | 20 | jkchemical.comnih.gov |

| OVCAR-3 ovarian carcinoma | 60 | jkchemical.comnih.gov |

| HT-29 colon carcinoma | 60 | jkchemical.comnih.gov |

| MCF7/GFP breast cancer | 63 | nih.gov |

| H460 lung carcinoma | 500 | jkchemical.comnih.gov |

| LOX melanoma | 1000 | jkchemical.comnih.gov |

Beyond in vitro efficacy, tasidotin has exhibited robust antitumor activity in in vivo xenograft models. It has induced complete responses in early- and late-stage breast carcinoma, melanoma, and prostate cancer models. jkchemical.comnih.gov In the P388 murine leukemia model, tasidotin significantly increased survival time. jkchemical.com Further studies in xenograft models of pediatric solid tumors, including rhabdomyosarcoma, Ewing's sarcoma, synovial sarcoma, and osteosarcoma, have shown significant growth inhibition and antitumor activity. citeab.com Complete responses were observed and maintained throughout the study period in mice with RD, SYO-1, and OS1 tumor implants. citeab.com

Tasidotin's ability to induce G2-M cell cycle arrest and subsequent apoptosis has been observed in cell lines such as SK-ES1 and RH30. Its promising antineoplastic activity, coupled with its distinct mechanism of action and favorable metabolic stability, underscores its potential for broad therapeutic applications in cancer treatment. citeab.com

Q & A

Q. What is the primary mechanism by which Tasidotin inhibits cancer cell proliferation?

Tasidotin suppresses microtubule dynamics at the plus ends of spindle microtubules, stabilizing them and disrupting mitotic progression. This stabilization reduces shortening rates, catastrophe frequency, and growth duration of microtubules, leading to mitotic arrest. Notably, its major metabolite, Tasidotin C-carboxylate, exhibits 10–30 times greater potency in altering microtubule dynamics but requires intracellular conversion for activity .

Q. How does Tasidotin penetrate the central nervous system (CNS) in preclinical models?

In non-human primates, Tasidotin demonstrates effective cerebrospinal fluid (CSF) penetration, with a plasma-to-CSF AUC ratio of 1.1 ± 0.3. This was determined via intravenous administration (0.75 mg/kg) and subsequent pharmacokinetic analysis using model-independent and model-dependent methods. The CSF half-life (96 ± 40 minutes) supports its potential utility in CNS malignancies .

Q. What experimental models are used to evaluate Tasidotin’s antitumor efficacy?

Preclinical studies utilize xenograft models (e.g., pediatric sarcomas) and in vitro cell lines (e.g., MCF7/GFP breast cancer cells). In vivo efficacy is assessed through tumor volume reduction, apoptosis markers (e.g., caspase activation), and mitotic arrest quantification. In vitro IC₅₀ values (0.002–0.32 µM in sarcoma models) guide dosing for translational studies .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between Tasidotin’s in vitro metabolite potency and in vivo efficacy?

Despite Tasidotin C-carboxylate’s superior in vitro microtubule inhibition (>10x potency), its weak cellular uptake limits in vivo activity. Methodological approaches include:

Q. What statistical methods are recommended for analyzing Tasidotin’s dose-dependent neutropenia in clinical trials?

Ordered logistic regression models can associate exposure metrics (e.g., Tasidotin AUC, Cmax) with neutropenia severity. Dose proportionality is assessed using power models (e.g., ), where β > 1 indicates non-linearity. Non-compartmental pharmacokinetic analysis (WinNonlin) is standard for deriving clearance and half-life .

Q. How should experimental designs account for Tasidotin’s biphasic plasma decay and metabolite accumulation?

- Sampling frequency: Collect plasma/CSF samples at 0, 5, 15, 30, 60, 120, and 240 minutes post-dose to capture rapid distribution ( minutes) and delayed metabolite appearance.

- Modeling: Use compartmental models to distinguish parent drug kinetics from metabolite disposition, particularly in tissues with high peptidase activity (e.g., liver) .

Q. What methodologies address Tasidotin’s differential effects on microtubule plus vs. minus ends?

- In vitro dynamics: Use time-lapse microscopy with purified tubulin to measure plus-end shortening rates and catastrophe frequencies. Minus-end effects are quantified in seeded microtubule assays under steady-state conditions .

- Mitotic spindle analysis: Employ GFP-tagged tubulin in live cells to visualize spindle organization and chromosome alignment defects during mitotic arrest .

Methodological Considerations

Q. How to optimize Tasidotin dosing schedules for maximum therapeutic index?

Preclinical data suggest a 5-day every 3-week schedule minimizes toxicity (e.g., neutropenia) while maintaining efficacy. Clinical phase I trials identified 27.3 mg/m²/day as the MTD, with dose-limiting toxicity (DLT) thresholds guided by ANC suppression models .

Q. What validation strategies ensure reliability in measuring Tasidotin’s microtubule dynamics?

Q. How to design translational studies bridging Tasidotin’s preclinical and clinical pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.